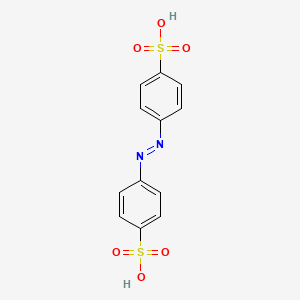

Benzenesulfonic acid, 4,4'-azobis-

Description

Historical Context and Evolution of Research on Azo Compounds and Sulfonic Acid Derivatives

The story of Benzenesulfonic acid, 4,4'-azobis- is intrinsically linked to the historical development of two major classes of organic compounds: azo compounds and sulfonic acid derivatives. The 19th century witnessed the birth of synthetic dyes, with azo compounds, characterized by the -N=N- functional group, taking center stage. researchgate.netresearchgate.net The synthesis of the first azo compounds opened up a new world of vibrant and stable colorants for the textile industry. researchgate.net The key to their synthesis was the diazotization of aromatic amines followed by a coupling reaction with an electron-rich aromatic compound. researchgate.net

Concurrently, research into sulfonic acid derivatives was gaining momentum. The introduction of the sulfonic acid group (-SO₃H) into organic molecules was found to dramatically increase their water solubility, a crucial property for many industrial applications, including dyeing processes. Aromatic sulfonation, the reaction used to introduce this group, became recognized as one of the most vital reactions in industrial organic chemistry. wikipedia.org Benzenesulfonic acid, the simplest aromatic sulfonic acid, has been known since at least the 1880s and has been a cornerstone in the production of phenols and surfactants. wikipedia.orgacs.org

The convergence of these two fields of research naturally led to the exploration of molecules containing both azo and sulfonic acid groups. The addition of sulfonic acid groups to azo dyes was a logical step to improve their application in aqueous dyeing baths.

Significance within Modern Organic and Materials Chemistry

While the historical roots of sulfonated azo compounds lie in the dye industry, the significance of molecules like Benzenesulfonic acid, 4,4'-azobis- in modern chemistry extends into more advanced domains. The rigid, photo-responsive nature of the azobenzene (B91143) core, combined with the ionic character of the sulfonic acid groups, makes this compound and its derivatives interesting candidates for the development of functional materials. rsc.orgmdpi.com

In the realm of materials chemistry , the azobenzene unit is a well-known photoswitch, capable of reversible isomerization between its trans and cis forms upon exposure to light of specific wavelengths. rsc.orgmdpi.com This property is the foundation for creating photoresponsive polymers. By incorporating azobenzene moieties into polymer chains, materials can be designed to change their shape, surface properties, or optical characteristics in response to a light stimulus. rsc.orgmdpi.com The sulfonic acid groups in Benzenesulfonic acid, 4,4'-azobis- can serve as anchor points for polymerization or as a means to control the solubility and intermolecular interactions within a polymer matrix. Theoretical studies on related azobenzene sulfonate systems have explored their photothermal properties and the influence of their environment on their isomerization behavior. nih.govacs.org

In organic synthesis , sulfonic acid groups are recognized for their strong acidity and are often employed as catalysts. wikipedia.org While specific catalytic applications of Benzenesulfonic acid, 4,4'-azobis- are not extensively documented in readily available literature, the presence of two sulfonic acid groups on a rigid aromatic backbone presents possibilities for its use as a bifunctional or solid-supported acid catalyst.

Below is a table summarizing the key properties of Benzenesulfonic acid, 4,4'-azobis-.

| Property | Value |

| IUPAC Name | 4-[(4-sulfophenyl)diazenyl]benzenesulfonic acid |

| Molecular Formula | C₁₂H₁₀N₂O₆S₂ |

| Molecular Weight | 342.35 g/mol |

| CAS Number | 2779-21-7 |

| Appearance | Data not widely available, likely a colored solid |

| Solubility | Expected to be soluble in water due to sulfonic acid groups |

Data sourced from PubChem and other chemical databases. nih.gov

Current Research Trajectories and Challenges for Azobis(benzenesulfonic acid) Systems

Current research involving azobenzene-containing molecules is vibrant, with a strong focus on "smart" materials. The primary trajectory for systems related to azobis(benzenesulfonic acid) lies in the development of photo-responsive materials. The ability to control the isomerization of the azobenzene core with light allows for the creation of materials with dynamic properties. rsc.orgmdpi.com

Key Research Directions Include:

Photo-responsive Polymers and Gels: Incorporating azobis(benzenesulfonic acid) or similar structures into polymer networks could lead to materials that undergo macroscopic changes in shape or volume upon light irradiation. These have potential applications in soft robotics, light-activated actuators, and controlled release systems. rsc.orgmdpi.com

Surface Modification: The sulfonic acid groups can be used to anchor the molecule to various surfaces, allowing for the creation of photo-switchable interfaces. This could be used to control surface wettability, adhesion, or biocompatibility with light.

Functional Dyes and Probes: While the traditional use as a simple dye is well-established, modern research could explore its use as a functional dye, where its color or fluorescence changes in response to environmental stimuli other than light, such as pH or the presence of specific ions.

Challenges in the field include:

Synthesis and Functionalization: The synthesis of precisely functionalized azobis(benzenesulfonic acid) derivatives can be complex. Controlling the substitution patterns on the benzene (B151609) rings to tune the electronic and steric properties is a significant synthetic challenge.

Photofatigue: While azobenzene is a robust photoswitch, repeated isomerization cycles can lead to degradation, or photofatigue, which can limit the long-term performance of materials based on this chromophore.

Solid-State Performance: The photo-isomerization behavior of azobenzene derivatives can be significantly different in the solid state or within a polymer matrix compared to in solution. Overcoming the constraints of the solid state to achieve efficient and large-scale photo-switching is a major hurdle.

Detailed Characterization: A thorough understanding of the structure-property relationships in azobis(benzenesulfonic acid) systems requires detailed characterization using advanced spectroscopic and analytical techniques, which can be challenging for complex materials.

Structure

3D Structure

Properties

CAS No. |

2491-70-5 |

|---|---|

Molecular Formula |

C12H10N2O6S2 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

4-[(4-sulfophenyl)diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C12H10N2O6S2/c15-21(16,17)11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)22(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20) |

InChI Key |

BITYYJJEVOSYCE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)O |

Other CAS No. |

2779-21-7 |

Synonyms |

4,4'-azobis(benzenesulfonic acid) 4-azophenylsulfonate |

Origin of Product |

United States |

Synthesis and Mechanistic Pathways of Benzenesulfonic Acid, 4,4 Azobis and Its Precursors

Synthetic Strategies for Benzenesulfonic Acid Derivatives

The key precursor for Benzenesulfonic acid, 4,4'-azobis- is typically a sulfonated aromatic amine, such as 4-aminobenzenesulfonic acid (sulfanilic acid). The introduction of the sulfonic acid group (–SO₃H) onto an aromatic ring is a cornerstone of industrial organic chemistry, primarily achieved through electrophilic aromatic substitution. chemicalbook.com

Electrophilic Aromatic Sulfonation Methodologies

Aromatic sulfonation is a reaction where a hydrogen atom on an arene is replaced by a sulfonic acid (–SO₂OH) group. wikipedia.org This transformation is a widely utilized electrophilic aromatic substitution reaction. chemicalbook.comwikipedia.org The process typically involves heating an aromatic compound, such as benzene (B151609) or its derivatives, with a sulfonating agent.

The actual electrophile in this reaction is sulfur trioxide (SO₃) or its protonated derivative. wikipedia.org Depending on the specific reagents used, the electrophile is generated in different ways. libretexts.org Common sulfonating agents and their characteristics are detailed below.

Common Sulfonating Agents

| Reagent | Description | Electrophile Source |

|---|---|---|

| Concentrated Sulfuric Acid (H₂SO₄) | Heating the aromatic compound with concentrated sulfuric acid is a common method. libretexts.org | Contains trace amounts of SO₃ from the dissociation of the acid. libretexts.org |

| Fuming Sulfuric Acid (Oleum) | A concentrated solution of sulfur trioxide (SO₃) dissolved in sulfuric acid (H₂SO₄). chemistrysteps.comlibretexts.org It is a much richer source of SO₃ and is highly reactive. libretexts.orgnumberanalytics.com | High concentration of the direct electrophile, SO₃. numberanalytics.com |

| Sulfur Trioxide (SO₃) | A highly reactive and powerful electrophile. libretexts.orgnumberanalytics.com Its reaction is often vigorous and can lead to side reactions. chemicalbook.com | SO₃ itself is the electrophile. libretexts.org |

| Chlorosulfuric Acid (HSO₃Cl) | An effective sulfonating agent that produces the sulfonic acid and hydrogen chloride. wikipedia.org | Acts as a source for the sulfonation reaction. wikipedia.org |

The mechanism proceeds via a standard electrophilic aromatic substitution pathway. chemistrysteps.combyjus.com The π-electrons of the aromatic ring attack the electrophilic sulfur atom of SO₃. This step forms a resonance-stabilized carbocation intermediate, often called a sigma complex or Wheland intermediate. byjus.comacs.org Subsequently, a proton is lost from the carbon atom bearing the new substituent, and the aromaticity of the ring is restored, yielding the benzenesulfonic acid product. byjus.com

Reversibility and Control of Sulfonation Reactions

A distinctive feature of aromatic sulfonation is its reversibility, which sets it apart from other common electrophilic aromatic substitutions like nitration. wikipedia.orglibretexts.org The direction of the reaction can be controlled by manipulating the reaction conditions.

Sulfonation (Forward Reaction) : The reaction is favored by using concentrated acidic conditions, such as fuming sulfuric acid (oleum) or concentrated sulfuric acid. wikipedia.org These conditions maintain a high concentration of the SO₃ electrophile and remove water as it is formed, driving the equilibrium toward the product, benzenesulfonic acid.

Desulfonation (Reverse Reaction) : The sulfonic acid group can be removed by heating the sulfonated aromatic compound in dilute aqueous acid (e.g., dilute sulfuric acid). wikipedia.orgchemistrysteps.comlibretexts.org The presence of excess water shifts the equilibrium back toward the starting materials, releasing benzene (or a derivative) and sulfuric acid. libretexts.orgyoutube.com

This reversibility is a valuable tool in organic synthesis. The sulfonic acid group can be installed as a temporary "blocking group" to direct other electrophiles to specific positions on the aromatic ring. chemistrysteps.comlibretexts.org After the desired substitution has occurred, the sulfonic acid group can be easily removed through desulfonation. libretexts.org Control over the reaction is also influenced by factors such as temperature and reagent concentration. numberanalytics.com Higher temperatures can increase the reaction rate but may also promote the formation of byproducts like diphenyl sulfone. chemicalbook.comnumberanalytics.com

Formation of the Azobis Linkage: Chemical Mechanisms

The central –N=N– bond that defines azo compounds can be formed through several synthetic routes. For Benzenesulfonic acid, 4,4'-azobis-, the most common methods start from sulfonated precursors.

Diazotization and Coupling Reactions in Azo Compound Synthesis

This is the most important and widely used method for synthesizing azo compounds. nih.gov It is a two-step process that begins with a primary aromatic amine. slideshare.netnumberanalytics.com

Diazotization : A primary aromatic amine, such as 4-aminobenzenesulfonic acid, is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). nih.govnumberanalytics.com This reaction converts the amino group (–NH₂) into a diazonium salt group (–N₂⁺). numberanalytics.com The resulting diazonium salt is a highly reactive electrophile. numberanalytics.com

Azo Coupling : The diazonium salt then reacts with a coupling component, which is an electron-rich aromatic compound. nih.govslideshare.netwikipedia.org For the synthesis of the symmetrical target molecule, the coupling component would be another molecule of 4-aminobenzenesulfonic acid. The diazonium ion acts as the electrophile and attacks the activated aromatic ring of the coupling partner in an electrophilic aromatic substitution reaction. numberanalytics.comwikipedia.org The coupling occurs preferentially at the para position relative to the activating group (the amino group in this case). nih.govlibretexts.org This joins the two aromatic rings via the azo linkage, forming the final product. slideshare.net

Oxidative Coupling of Hydrazine (B178648) Derivatives

An alternative and straightforward method for forming the azo linkage is the dehydrogenation of the corresponding hydrazine derivative. acs.org In this approach, 4,4'-hydrazobis(benzenesulfonic acid) would be oxidized to yield Benzenesulfonic acid, 4,4'-azobis-.

This transformation involves the removal of two hydrogen atoms from the N–H bonds of the hydrazine. Various oxidizing agents can be employed for this purpose. Traditional methods often used stoichiometric amounts of strong oxidants like manganese dioxide (MnO₂) or mercury(II) oxide. acs.org More recent and efficient methods utilize catalytic systems or milder, more environmentally friendly oxidants. acs.orgorganic-chemistry.org

Examples of Oxidants for Hydrazine Dehydrogenation

| Oxidant/System | Conditions | Notes |

|---|---|---|

| Trichloroisocyanuric Acid (TCCA) | A metal-free, environmentally friendly oxidant used in a solvent like THF at room temperature. organic-chemistry.org | Offers high efficiency and broad functional group compatibility. organic-chemistry.org |

| tert-Butyl Nitrite (TBN) | Catalytic amounts of TBN with air as the terminal oxidant in a solvent like ethanol. acs.org | Proceeds under mild conditions with excellent yields. acs.org |

| Electrochemical Oxidation | Uses electrons as a clean oxidant in an undivided cell, often in ethanol. rsc.org | An environmentally friendly method that avoids chemical oxidants. rsc.org |

| Selectfluor | A fluorine-based electrophilic fluorinating agent that can act as an oxidant. | The reaction is proposed to proceed via N-fluorination followed by elimination. thieme-connect.com |

The reaction mechanism for chemical oxidation generally involves steps of electrophilic attack by the oxidant followed by elimination to form the N=N double bond. organic-chemistry.org

Alternative and Emerging Synthetic Routes for Azobis Structures

While diazotization and hydrazine oxidation are the most established routes, other methods have been developed for synthesizing azo compounds.

Reductive Coupling of Nitro Compounds : Symmetrical azo compounds can be prepared by the reduction of nitroaromatic compounds. For example, the synthesis of the analogous azobenzene-4,4'-dicarboxylic acid is achieved by the reduction of 4-nitrobenzoic acid using a reducing agent like glucose in an alkaline solution. researchgate.net A similar strategy could be applied by reducing 4-nitrobenzenesulfonic acid to form the target molecule.

Oxidative Coupling of Anilines : More direct methods involving the oxidative coupling of anilines have been developed. For instance, a copper(I)-catalyzed reaction using di-tert-butyldiaziridinone as an oxidant can efficiently couple various anilines to form the corresponding azo compounds under mild conditions. nih.gov This approach avoids the need to pre-form the hydrazine derivative.

Oxidation of Primary Amines : The direct oxidation of primary amines using oxidants such as potassium permanganate (B83412) can also yield azo compounds, though this method is less common than diazotization. nih.gov

These alternative routes provide different strategic pathways to the azobis structure and continue to be an area of research for developing more efficient and sustainable synthetic processes. acs.orgnih.gov

Mechanism-Oriented Synthesis for Structural Control

The synthesis of Benzenesulfonic acid, 4,4'-azobis-, a symmetrical aromatic azo compound, is a prime example of mechanism-oriented synthesis, where a deep understanding of reaction pathways is leveraged to achieve precise structural control. The primary challenge is to ensure the formation of the azo linkage between two benzene rings, each substituted with a sulfonic acid group at the para (4 and 4') position. This is typically achieved through a multi-step process that begins with the carefully controlled synthesis of a key precursor, followed by a specific coupling reaction.

The most critical precursor for this synthesis is 4-aminobenzenesulfonic acid, commonly known as sulfanilic acid. The preparation of sulfanilic acid itself is a classic illustration of structural control in electrophilic aromatic substitution.

Precursor Synthesis: Controlling Regiochemistry

The industrial production of 4-aminobenzenesulfonic acid involves the sulfonation of aniline (B41778). google.com A direct reaction might be expected to yield a mixture of ortho and para isomers. However, by manipulating the reaction conditions, the para-product can be obtained with high selectivity. The process involves heating aniline with concentrated sulfuric acid. google.com Initially, at lower temperatures, an acid-base reaction occurs, forming anilinium hydrogen sulfate (B86663). When this intermediate is heated to high temperatures (180–190 °C), it undergoes a rearrangement. google.com This thermal rearrangement strongly favors the formation of the thermodynamically more stable para-isomer, 4-aminobenzenesulfonic acid, with reported purities reaching 99% and yields up to 98%. google.com

Table 1: Synthesis of 4-aminobenzenesulfonic acid Precursor

| Reactants | Reaction Conditions | Product Purity | Product Yield | Source |

| Aniline, Concentrated Sulfuric Acid (90%) | 180-190 °C for 1.5-2 hours | 99% | 97.96% | google.com |

This mechanism-driven approach, relying on a baked rearrangement rather than direct electrophilic attack on the free amine, is crucial for installing the sulfonic acid group at the desired C4 position, which is a foundational step for building the final symmetrical molecule.

Formation of the Azo Linkage: Symmetrical Coupling Mechanisms

With the precursor, 4-aminobenzenesulfonic acid, in hand, the central azo (-N=N-) moiety is formed. For symmetrical azobenzenes, two primary mechanistic pathways are considered: the oxidative coupling of anilines or the reductive coupling of nitro compounds.

Oxidative Coupling of 4-aminobenzenesulfonic acid: This approach involves the direct oxidation of the amino group of two molecules of sulfanilic acid to form the azo bridge. Various oxidizing agents can be employed under controlled conditions to facilitate this transformation. The mechanism proceeds through the formation of intermediate species that ultimately couple and eliminate other atoms (like hydrogen) to yield the stable azo compound. This method directly utilizes the previously synthesized precursor.

Reductive Coupling of 4-nitrobenzenesulfonic acid: An alternative strategy begins with a different precursor, 4-nitrobenzenesulfonic acid. The synthesis of this precursor would again rely on controlled electrophilic aromatic substitution (nitration followed by sulfonation, or vice-versa, with separation of isomers). The azo compound is then formed via partial reduction. The reduction of nitroaromatics can proceed through various intermediates, including nitroso and hydroxylamine (B1172632) species. By selecting an appropriate reducing agent, such as zinc dust in an alkaline solution, the reaction can be controlled to stop at the azoxybenzene (B3421426) or, more commonly, the azobenzene (B91143) stage. orgsyn.org This method is a modification of classical procedures used for synthesizing azobenzene from nitrobenzene. orgsyn.org

The choice between these pathways depends on factors such as precursor availability, reagent costs, and desired process conditions. Both methods, however, rely on a fundamental understanding of redox chemistry and reaction intermediates to control the final structure and prevent over-reduction to the hydrazo (-NH-NH-) or amine (-NH2) state. Classical methods for azobenzene synthesis, such as the Mills reaction (condensation of aromatic nitroso derivatives with anilines) or diazo coupling, are more commonly employed for creating non-symmetrical azobenzenes. rsc.orgresearchgate.net

Table 2: Mechanistic Approaches for Azo Linkage Formation

| Mechanistic Pathway | Precursor | Typical Reagents/Conditions | Mechanistic Note |

| Oxidative Coupling | 4-aminobenzenesulfonic acid | Oxidizing agents (e.g., KMnO₄, NaOCl) | Oxidation of two amino groups which then couple to form the -N=N- bond. |

| Reductive Coupling | 4-nitrobenzenesulfonic acid | Reducing agents (e.g., Zn dust and NaOH) | Controlled reduction of two nitro groups, which condense to form the azo linkage. orgsyn.org |

Ultimately, the precise regiochemistry of Benzenesulfonic acid, 4,4'-azobis- is dictated by the initial synthesis of the sulfonated aromatic ring, while the formation of the defining azo functional group is controlled through the careful selection of either an oxidative or reductive coupling mechanism.

Advanced Spectroscopic and Analytical Characterization Methodologies

Principles and Applications of Molecular Spectroscopy in Elucidating Chemical Structure and Electronic States

Molecular spectroscopy probes the interactions of electromagnetic radiation with matter to provide detailed information about molecular structure, bonding, and dynamics.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for analyzing compounds containing chromophores, which are the parts of a molecule responsible for its color by absorbing light in the UV or visible regions of the electromagnetic spectrum. In Benzenesulfonic acid, 4,4'-azobis-, the principal chromophore is the extended conjugated system formed by the two phenyl rings linked by the azo group (-N=N-).

The absorption of UV-Vis light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure. The UV-Vis spectrum of a structurally similar compound, azobenzene-4,4'-dicarboxylic acid, shows characteristic absorption bands that can be attributed to specific electronic transitions. researchgate.net The intense absorption band observed at higher energies (lower wavelength) is typically due to the π → π* transition within the aromatic system, while the weaker absorption at lower energies (higher wavelength) is characteristic of the n → π* transition involving the non-bonding electrons of the nitrogen atoms in the azo group.

Table 1: Representative UV-Vis Absorption Data for Azobenzene (B91143) Derivatives

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Azobenzene-4,4'-dicarboxylic acid | Solution | ~330 | π → π* | researchgate.net |

| Azobenzene-4,4'-dicarboxylic acid | Solution | ~450 | n → π* | researchgate.net |

| 4-Dodecylbenzenesulfonyl azide (B81097) | CH₂Cl₂ | ~275 | π → π* | researchgate.net |

Note: This table presents data for structurally similar compounds to illustrate the expected absorption regions for Benzenesulfonic acid, 4,4'-azobis-.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. daneshyari.com By analyzing the frequencies of absorbed (IR) or scattered (Raman) light, specific functional groups within a molecule can be identified. For Benzenesulfonic acid, 4,4'-azobis-, these techniques are crucial for confirming the presence of the sulfonic acid and azobenzene moieties.

Key Vibrational Modes:

Sulfonic Acid Group (-SO₃H): This group gives rise to characteristic strong absorption bands in the IR spectrum. The S=O asymmetric and symmetric stretching vibrations are typically observed in the ranges of 1350-1470 cm⁻¹ and 1120-1200 cm⁻¹, respectively. The S-O stretching vibration is found around 1000-1085 cm⁻¹. The O-H stretch of the sulfonic acid group is very broad and appears in the 2500-3300 cm⁻¹ region. chemguide.co.uk

Azo Group (-N=N-): The N=N stretching vibration can be observed in both IR and Raman spectra. Due to the symmetry of the trans-azobenzene core, the N=N stretch is often weak or forbidden in the IR spectrum but gives a strong signal in the Raman spectrum, typically in the range of 1400-1450 cm⁻¹.

Benzene (B151609) Ring: The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ region. nih.gov The substitution pattern on the benzene ring (para-substitution in this case) can be confirmed by the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Table 2: Expected Vibrational Frequencies (cm⁻¹) for Benzenesulfonic acid, 4,4'-azobis-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H Stretch (Sulfonic Acid) | 2500 - 3300 (very broad) | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=C Aromatic Stretch | 1450 - 1600 | IR, Raman |

| N=N Azo Stretch | 1400 - 1450 (strong in Raman) | Raman, IR (weak) |

| S=O Asymmetric Stretch | 1350 - 1470 | IR |

| S=O Symmetric Stretch | 1120 - 1200 | IR |

| C-S Stretch | 650 - 750 | IR, Raman |

This table is based on typical frequency ranges for the specified functional groups found in related molecules like benzenesulfonic acid and azobenzene derivatives. chemguide.co.uknih.govnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. youtube.com It relies on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For Benzenesulfonic acid, 4,4'-azobis-, the spectrum would be expected to show two distinct signals for the aromatic protons due to the symmetry of the molecule. The protons closer to the electron-withdrawing sulfonic acid group would appear at a lower field (higher ppm) than those closer to the azo group. The integration of the signals would confirm the number of protons in each environment. For a symmetrically para-substituted compound, the aromatic region often displays a characteristic AA'BB' system, appearing as two doublets. chemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. In the symmetrical structure of Benzenesulfonic acid, 4,4'-azobis-, four signals would be expected for the aromatic carbons. The carbon atom directly attached to the sulfonic acid group (ipso-carbon) would be significantly downfield. The other carbons would appear in the typical aromatic region (120-150 ppm). The position of the carbon attached to the azo group would also be distinct. Quaternary carbons (those not bonded to any hydrogens) typically show weaker signals. youtube.comspectrabase.comchemicalbook.com

Table 3: Predicted NMR Chemical Shifts (ppm) for Benzenesulfonic acid, 4,4'-azobis- in a suitable solvent (e.g., DMSO-d₆)

| Atom | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) | Notes |

|---|---|---|---|

| ¹H (aromatic, ortho to -SO₃H) | 7.8 - 8.2 | Doublet | Downfield due to deshielding by the sulfonic acid group. |

| ¹H (aromatic, ortho to -N=N-) | 7.6 - 7.9 | Doublet | Slightly upfield compared to protons ortho to -SO₃H. |

| ¹³C (C-SO₃H) | 145 - 150 | - | Quaternary carbon, expected to be a weak signal. |

| ¹³C (C-N=N) | 150 - 155 | - | Quaternary carbon, expected to be a weak signal. |

| ¹³C (aromatic CH) | 120 - 135 | - | Two distinct signals expected for the two non-equivalent CH carbons. |

Predicted values are based on data from analogous compounds such as azobenzene-4,4'-dicarboxylic acid and various benzenesulfonic acids. rsc.orgresearchgate.net

Mass Spectrometry for Structural Elucidation of Reaction Intermediates and Products

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is exceptionally useful for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule. For Benzenesulfonic acid, 4,4'-azobis- (C₁₂H₁₀N₂O₆S₂), HRMS can unambiguously confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. This capability is invaluable in mechanistic studies for identifying unknown intermediates or products in a reaction mixture, providing definitive evidence for proposed reaction pathways.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). youtube.comuab.edu The resulting fragment ions are then analyzed to provide structural information. For Benzenesulfonic acid, 4,4'-azobis-, the MS/MS spectrum would reveal characteristic fragmentation patterns.

Expected Fragmentation Pathways:

Cleavage of the C-S bond: A common fragmentation pathway for sulfonic acids is the loss of the SO₃ group (a neutral loss of 80 Da). uab.edu

Cleavage of the N-C bond: Fragmentation may occur at the bond between the azo group and the phenyl ring.

Cleavage of the N=N bond: The central azo bond could also fragment, although this is often less favorable than other pathways.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, confirming the presence and location of the sulfonic acid groups on the azobenzene framework. This technique is crucial for distinguishing between isomers and confirming the structure of newly synthesized compounds. nih.gov

Table 4: List of Compound Names

| Compound Name |

|---|

| Benzenesulfonic acid, 4,4'-azobis- |

| Azobenzene-4,4'-dicarboxylic acid |

| 4-Dodecylbenzenesulfonyl azide |

| Benzenesulfonic acid |

| p-Toluenesulfonic acid |

| Azobenzene |

| Sulfuric acid |

| Carbon dioxide |

| Nitrogen |

| Methane |

| 4-Aminobenzenethiol |

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatography is indispensable for the separation and analysis of Benzenesulfonic acid, 4,4'-azobis- and related compounds. High-Performance Liquid Chromatography (HPLC) is the primary tool for purity assessment and reaction monitoring due to the compound's ionic and non-volatile nature. Gas Chromatography-Mass Spectrometry (GC-MS) becomes relevant when investigating potential volatile degradation products formed under specific conditions like pyrolysis.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for evaluating the purity of Benzenesulfonic acid, 4,4'-azobis- and for monitoring the progress of its synthesis. nih.gov Given the compound's polarity and ionic nature conferred by the two sulfonic acid groups, reversed-phase HPLC with ion-pairing agents or mixed-mode chromatography are effective approaches. helixchrom.comresearchgate.net

A typical HPLC method for analyzing benzenesulfonic acids involves a reversed-phase column, such as an octadecylsilica (C18) column. researchgate.netnih.gov The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govthaiscience.info To achieve good peak shape and retention for the highly polar sulfonic acid analytes, it is often necessary to add a salt or an ion-pairing reagent to the mobile phase. researchgate.nethelixchrom.com For instance, a method for related benzenesulfonic acids used a mobile phase of 20% acetonitrile with 15 mM ammonium (B1175870) formate (B1220265) at pH 3, which allows for reproducible separation with good peak shape. helixchrom.com

Reaction monitoring using HPLC allows researchers to track the consumption of reactants and the formation of the azobenzene product in near real-time. nih.gov By taking aliquots from the reaction mixture at various time points and injecting them into the HPLC system, a kinetic profile of the reaction can be constructed. This is essential for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and purity.

Table 1: Illustrative HPLC Parameters for Analysis of Aromatic Sulfonic Acids

| Parameter | Value | Source |

| Column | Amaze TR Mixed-Mode or Inertsil ODS 3V (C18) | helixchrom.comnih.govhelixchrom.com |

| Mobile Phase | Acetonitrile/Aqueous Buffer (e.g., Ammonium Formate, Triethylamine) | nih.govhelixchrom.com |

| pH | Adjusted to acidic range (e.g., pH 3.0) | nih.govhelixchrom.com |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV-Vis Detector (e.g., 220 nm, 255 nm) | nih.govhelixchrom.com |

| Temperature | Ambient or controlled (e.g., 45°C) | nih.gov |

Benzenesulfonic acid, 4,4'-azobis- is a non-volatile salt, making it unsuitable for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS is a powerful tool for identifying volatile products that may arise from its degradation under specific conditions, such as high heat (pyrolysis) or chemical reduction. nih.govepa.gov

Studies on the pyrolysis of sulfonated azo dyes have shown that at elevated temperatures (e.g., 500 °C), the compounds break down into smaller, more volatile fragments. nih.govresearchgate.net The primary cleavage occurs at the azo bond (-N=N-) and can also involve the cleavage of C-S bonds, leading to desulfonation. For a compound like Benzenesulfonic acid, 4,4'-azobis-, expected degradation products would include aniline (B41778) and other simple aromatic amines. nih.govresearchgate.net Pyrolysis-GC-MS analysis involves heating the sample rapidly to a high temperature in an inert atmosphere, and the resulting volatile fragments are immediately introduced into the GC-MS for separation and identification. researchgate.net

Another approach involves the chemical reduction of the azo dye, which cleaves the azo bond to produce aromatic amines. epa.gov These resulting amines are often more volatile and amenable to GC-MS analysis, sometimes after a derivatization step. This technique is useful for identifying the original aromatic structures that were linked by the azo group. epa.govnih.gov

Table 2: Potential Volatile Degradation Products of Sulfonated Azo Dyes Identified by Py-GC-MS

| Degradation Product | Formation Pathway | Analytical Method | Source |

| Aniline | Cleavage of azo bond and C-N bond | Pyrolysis-GC-MS | nih.govresearchgate.net |

| Benzene, Styrene, Naphthalene | Fragmentation of aromatic rings at high temp. | Pyrolysis-GC-MS | researchgate.net |

| Sulfanilic acid fragments | Cleavage of azo bond without desulfonation | Pyrolysis-GC-MS | researchgate.net |

| Aromatic Amines | Reductive cleavage of the azo bond | Reduction followed by GC-MS | epa.gov |

Electrochemical Characterization Techniques

Electrochemical methods are pivotal for understanding the redox behavior of Benzenesulfonic acid, 4,4'-azobis-. The central azo group (-N=N-) is electrochemically active, and techniques like cyclic voltammetry and coulometry provide deep insights into its electron transfer properties, which are fundamental to its applications in areas like redox indicators and molecular electronics. utexas.eduacs.org

Cyclic Voltammetry (CV) is the most common technique used to investigate the redox properties of azobenzene and its derivatives. utexas.eduabechem.com By scanning the potential of a working electrode and measuring the resulting current, a voltammogram is produced that reveals the potentials at which the compound is oxidized and reduced. For azobenzene compounds in aprotic media, the reduction typically occurs in two distinct one-electron steps. utexas.edu The first step forms a stable anion radical, and the second step forms a dianion, which may then undergo subsequent chemical reactions. utexas.edu

The CV of Benzenesulfonic acid, 4,4'-azobis- would be expected to show a reversible or quasi-reversible reduction wave corresponding to the two-electron, two-proton reduction of the azo group to a hydrazo group (-NH-NH-) in protic media. The exact potential of this process is highly dependent on the pH of the solution. nih.gov The scan rate dependence of the peak potentials and currents in a CV experiment can provide information about the kinetics of the electron transfer and any coupled chemical reactions. utexas.edursc.org For instance, a study on azobenzene-4,4′-dicarboxylic acid, a closely related compound, at pH 6.86 showed clear reduction peaks when analyzed by cyclic voltammetry. researchgate.net

Table 3: Representative Electrochemical Data for Azobenzene Derivatives

| Compound | Technique | Redox Process (vs. Ag/AgCl) | Conditions | Source |

| Azobenzene | Cyclic Voltammetry | Epc1 = -1.36 V, Epa1 = -1.29 V (1e⁻) | DMF, 0.1 M TBAP | utexas.edu |

| Azobenzene | Cyclic Voltammetry | Epc2 = -1.75 V (1e⁻) | DMF, 0.1 M TBAP | utexas.edu |

| Azobenzene-4,4′-dicarboxylic acid | Cyclic Voltammetry | Reduction peaks observed | pH 6.86, Phosphate buffer | researchgate.net |

| Phosphomolybdate Complex | Cyclic Voltammetry | Redox potentials at 0.167 V & 0.357 V | Aqueous | abechem.com |

Note: Potentials are illustrative and highly dependent on experimental conditions. Epc = Cathodic Peak Potential, Epa = Anodic Peak Potential.

While cyclic voltammetry provides information on redox potentials, controlled-potential coulometry is used to definitively determine the number of electrons (n) transferred in an electrode reaction. libretexts.org This technique involves holding the working electrode at a fixed potential—one at which the desired electrolysis reaction occurs—and measuring the total charge (in coulombs) passed over time until the reaction is complete. libretexts.orgutexas.edu

By applying Faraday's law, the total charge (Q) can be related to the number of moles of the analyte (N) and the number of electrons transferred per molecule (n):

Q = n * F * N

where F is the Faraday constant (96,485 C/mol).

For Benzenesulfonic acid, 4,4'-azobis-, coulometric analysis would be used to confirm that the reduction of the azo group to the hydrazo group is indeed a two-electron process (n=2). acs.org This is crucial for confirming the reaction mechanism proposed from CV data and for the quantitative analysis of the compound. libretexts.orgutexas.edu The technique provides a fundamental piece of information for understanding the complete electrochemical behavior of the molecule.

Chemical Reactivity and Transformation Mechanisms

Redox Chemistry of the Azobis Moiety

The nitrogen-nitrogen double bond (–N=N–) of the azo group is the primary site of redox activity in the molecule. It can undergo both reduction and oxidation, leading to a variety of transformation products.

Electrochemical Reduction Mechanisms: Electron and Proton Transfer Pathways

The reduction generally proceeds in two distinct one-electron steps. utexas.edu The first step is the reversible formation of a stable anion radical. The second electron transfer results in a dianion, which is a highly reactive species. utexas.edu This dianion readily protonates to form the final, more stable, hydrazobis compound.

The reduction process is often described by an ECE (Electron transfer-Chemical step-Electron transfer) mechanism. In the context of 4,4'-azobis(benzenesulfonic acid), this can be outlined as:

First Electron Transfer (E): The azobenzene (B91143) derivative accepts an electron to form an anion radical. Ar-N=N-Ar + e⁻ ⇌ [Ar-N=N-Ar]⁻•

Chemical Step (C): The highly basic anion radical is protonated by a proton source (like water or an acid in the electrolyte) in a rate-determining step. [Ar-N=N-Ar]⁻• + H⁺ → [Ar-NH-N-Ar]•

Second Electron Transfer (E): The resulting radical species is more easily reduced than the starting molecule and rapidly accepts a second electron. [Ar-NH-N-Ar]• + e⁻ → [Ar-NH-N-Ar]⁻

Final Protonation: This is followed by a final, fast protonation to yield the stable product, 4,4'-hydrazobis(benzenesulfonic acid). [Ar-NH-N-Ar]⁻ + H⁺ → Ar-NH-NH-Ar

This sequence of electron transfers and chemical (protonation) steps culminates in the formation of the hydrazobis compound, the fully reduced and protonated form of the original azo moiety.

Ar-N=N-Ar + 2e⁻ + 2H⁺ → Ar-NH-NH-Ar

According to the Nernst equation, increasing the concentration of reactants (in this case, H⁺) will shift the equilibrium and, consequently, make the reduction potential more positive, meaning the reduction occurs more easily at lower pH values (higher proton concentration). Conversely, in neutral or alkaline media (lower proton concentration), the reduction becomes more difficult and requires a more negative potential.

The solvent environment also plays a critical role. The polarity of the solvent can influence the stability of the charged intermediates (the anion radical and dianion). Furthermore, the solvent's ability to act as a proton donor (proticity) directly affects the chemical steps within the ECE mechanism. In aprotic solvents like dimethylformamide (DMF), the reduction may stop at the stable anion radical stage if no proton source is available. utexas.edu The presence of water or other proton donors is essential for the reaction to proceed to the hydrazobis derivative.

Table 1: Conceptual Influence of pH and Solvent on Redox Potential

| Condition | Effect on Proton Availability | Impact on Reduction Potential |

| Low pH (Acidic) | High | Reduction is facilitated (more positive potential) |

| High pH (Alkaline) | Low | Reduction is hindered (more negative potential) |

| Protic Solvent | High (Solvent can be a proton source) | Facilitates the full reduction pathway |

| Aprotic Solvent | Low (Requires an external proton source) | May stabilize radical intermediates |

Oxidation Mechanisms and Formation of Azoxy and Nitroso Derivatives

Oxidation of the azobis moiety primarily leads to the formation of azoxy derivatives. The direct oxidation of an azobenzene to a nitrosobenzene (B162901) is not a typical reaction pathway; nitroso compounds are more commonly generated from the oxidation of precursor anilines. researchgate.net

The oxidation of a trans-azobenzene with an oxidizing agent like a peroxy acid proceeds through a one-step mechanism to form the corresponding azoxybenzene (B3421426). rsc.org This involves the transfer of an oxygen atom from the oxidant to one of the nitrogen atoms of the azo group.

Ar-N=N-Ar + [O] → Ar-N=N⁺(-O⁻)-Ar

The reaction is believed to occur via a direct electrophilic attack of the peroxy acid on the azo nitrogen, without the formation of a discrete oxadiaziridine (B14753810) intermediate. rsc.org

The formation of azoxy compounds can also occur as a side reaction during the synthesis of azobenzenes, for instance, in the Baeyer-Mills reaction. This pathway involves the condensation of a nitrosoarene with a hydroxylamine (B1172632), which may be present as an impurity or formed from side reactions. nih.gov

Photochemistry and Photoinduced Processes

The most prominent photochemical property of 4,4'-azobis(benzenesulfonic acid) is the reversible trans-cis isomerization around the central nitrogen-nitrogen double bond. This photo-switching behavior allows the molecule to act as a molecular switch, changing its geometry and physical properties upon irradiation with light. nih.gov

Photoisomerization Mechanisms

The thermodynamically more stable trans isomer can be converted to the metastable cis isomer by irradiation with UV light, typically in the 320–350 nm range, which corresponds to the strong π→π* electronic transition. nih.govnih.gov The reverse cis-to-trans isomerization can be triggered by irradiation with visible light (e.g., 400-450 nm), corresponding to the weaker n→π* transition of the cis isomer, or it can occur thermally in the dark. nih.govnih.gov

Theoretical studies on the closely related 3,3'-azobenzene sulfonate reveal two primary mechanistic pathways for isomerization: researchgate.net

Rotation: This pathway involves the rotation around the N=N double bond in an excited electronic state (such as S1 or T1). Upon photoexcitation, the molecule can relax to a point where the energy barrier for rotation is significantly lowered, allowing for the geometric change.

Inversion: This mechanism involves a change in the NNC bond angle, proceeding through a linear, sp-hybridized transition state. This pathway is more common for the thermal (dark) relaxation from cis to trans in the ground state (S0).

Upon excitation with UV light, the molecule is promoted to an excited singlet state (S1 or S2). From there, it can undergo isomerization on the excited state potential energy surface, often passing through a conical intersection which provides a very efficient pathway back to the ground state as either the trans or cis isomer. researchgate.net Alternatively, intersystem crossing to the triplet state (T1) can occur, with isomerization proceeding on the triplet potential energy surface. researchgate.net

The isomerization leads to significant changes in the molecule's structure and properties. The distance between the para-substituted sulfonic acid groups decreases, and the molecule transforms from a relatively planar, non-polar trans form to a bent, polar cis form.

Table 2: Photochemical and Physical Properties of a Representative Sulfonated Azobenzene (Azobenzene-4,4'-dicarboxylic acid in water)

| Property | trans Isomer | cis Isomer | Reference |

| Absorption Max (π→π) | ~294 nm | - | nih.gov |

| Absorption Max (n→π) | - | ~445 nm | nih.gov |

| Isomerization Wavelength | UV light | Visible light or heat | nih.govnih.gov |

| Molecular Geometry | Planar | Bent | nih.gov |

| Dipole Moment | Low (~0 D for unsubstituted) | Significant (~3.0 D for unsubstituted) | nih.gov |

Photochemical Decomposition Pathways and Radical Generation

The photochemical decomposition of azo compounds like Benzenesulfonic acid, 4,4'-azobis- is initiated by the absorption of light, typically in the UV or visible spectrum. This process leads to the homolytic cleavage of the carbon-nitrogen bonds flanking the azo group, generating nitrogen gas and two highly reactive carbon-centered radicals.

For analogous compounds such as 4,4′-azobis(4-cyanopentanoic acid), photochemical decomposition at wavelengths around 405 nm results in the formation of radicals. researchgate.net The primary mechanism involves the scission of the azo linkage, which is the weakest bond in the molecule, leading to the generation of two sulfonyl-substituted phenyl radicals and a molecule of nitrogen gas (N₂). These radicals are highly unstable and can subsequently engage in various reactions, including hydrogen abstraction from the solvent or other molecules, or recombination. researchgate.netrsc.org The generation of aryl radicals from precursors like aryl boronic acids via photoredox catalysis highlights a common pathway for creating such reactive species. nih.gov

The resulting benzenesulfonic acid radicals are key intermediates that drive further reactions. In aqueous media, a major product from the decomposition of similar azo compounds is the ketenimine, formed by the coupling of the generated radicals. This intermediate is then often irreversibly trapped as an amide. rsc.org

Excited State Dynamics and Energy Transfer Processes

Upon absorption of light, azobenzene derivatives undergo complex excited-state dynamics before decomposition or isomerization. Excitation into the S₂ (ππ) state is typically followed by a very rapid internal conversion to the S₁ (nπ) state in less than 100 femtoseconds. acs.orgresearchgate.net The isomerization from trans to cis or vice versa can then occur on the S₁ potential energy surface. acs.org

Two primary pathways have been proposed for the photoisomerization of azobenzenes:

Inversion: A planar pathway involving a change in the CNN bond angle.

Rotation: A pathway involving rotation around the N=N double bond.

Studies on trans-azobenzene suggest that after excitation, the molecule moves out of the Franck-Condon region, leading to isomerization. acs.org The dynamics are influenced by the solvent and molecular structure. For instance, spatial confinement within a supramolecular host can alter the excited-state lifetimes and favor specific isomerization pathways that are not observed in solution. researchgate.netrsc.org Energy transfer from a photosensitizer can also populate the excited state of the azo compound, initiating these dynamics. nih.gov This process is crucial in photocatalytic systems where a sensitizer (B1316253) absorbs light and then transfers the energy to the substrate. nih.gov

| Process | Description | Timescale | Reference |

| S₂ → S₁ Internal Conversion | Following ππ* excitation, the molecule rapidly relaxes from the S₂ state to the lower-energy S₁ state. | < 100 fs | acs.orgresearchgate.net |

| Isomerization on S₁ Surface | Large-amplitude motion on the S₁ potential energy surface leads to trans-cis isomerization. | 0.17 - 3 ps | acs.orgresearchgate.net |

| Ground State Recovery | The molecule returns to the electronic ground state, completing the photocycle. | >10 ps | researchgate.net |

Degradation Mechanisms in Advanced Chemical Systems

To mitigate the environmental impact of azo dyes, various degradation methods have been developed. These advanced systems rely on highly reactive species to break down the stable azo structure.

Enzymatic Degradation Pathways (e.g., Laccase-mediated cleavage)

Enzymatic degradation offers a specific and environmentally benign method for breaking down azo compounds. Laccases, a class of multi-copper oxidases, are particularly effective. nih.gov These enzymes catalyze the oxidation of a wide range of phenolic and anilinic substrates by removing a hydrogen atom to form a free radical. nih.gov

The degradation of azo dyes by laccase involves a one-electron abstraction, creating a radical that can undergo further non-enzymatic reactions. nih.gov Fungal laccases can initiate degradation through the asymmetric cleavage of the –N=N– double bond. mdpi.com The process often begins with the oxidation of a hydroxyl or amino group on the aromatic ring, which facilitates the subsequent attack on the azo linkage. However, laccase can also polymerize the degradation products, which may sometimes lead to incomplete decolorization. core.ac.uk The efficiency of laccase-mediated degradation depends on the specific dye structure and the presence of mediator compounds that can act as electron shuttles between the enzyme and the substrate. nih.gov

Sonochemical Degradation Mechanisms and Hydroxyl Radical Intermediates

Sonochemical degradation utilizes high-frequency ultrasound to induce chemical reactions. In aqueous solutions, the primary mechanism is the acoustic cavitation: the formation, growth, and collapse of microscopic bubbles. This collapse generates localized hot spots with extreme temperatures and pressures, leading to the pyrolysis of water molecules and the formation of highly reactive hydroxyl radicals (•OH). nih.govcusat.ac.in

These hydroxyl radicals are powerful, non-selective oxidizing agents that readily attack the azo dye molecule. nih.gov The degradation of Benzenesulfonic acid, 4,4'-azobis- would proceed via •OH attack on the aromatic rings and the azo bridge. This leads to the cleavage of the chromophoric azo bond, resulting in decolorization, and can ultimately lead to the complete mineralization of the organic compound into CO₂, H₂O, and inorganic ions like sulfate (B86663). cusat.ac.in The reaction site is primarily the interfacial region of the cavitation bubbles, where high concentrations of both the dye and •OH radicals exist. nih.gov The efficiency of sonolysis can be enhanced by combining it with other processes, such as Fenton chemistry (SonoFenton), which provides an additional source of hydroxyl radicals. nih.gove3s-conferences.org

Photooxidative and Other Advanced Oxidation Processes (AOPs) Mechanisms

Advanced Oxidation Processes (AOPs) are a group of technologies characterized by the in-situ generation of potent oxidizing species, most notably the hydroxyl radical (E₀ = 2.8 V). mdpi.comijcce.ac.ir AOPs include processes like Fenton/photo-Fenton reactions, ozonation, and heterogeneous photocatalysis. ijcce.ac.irnih.gov

The fundamental mechanism in most AOPs is the reaction of •OH radicals with the target pollutant. ijcce.ac.ir In the case of Benzenesulfonic acid, 4,4'-azobis-, the hydroxyl radical can attack the molecule in several ways:

Addition to the aromatic ring: Forming hydroxylated intermediates. cusat.ac.in

Attack on the azo bond: This is a key step in decolorization, as it breaks the chromophore. acs.org The Fukui index calculations suggest that •OH radicals are likely to attack the –N=N– bond, leading to the formation of aniline (B41778) derivatives. acs.org

Hydrogen abstraction: From the aromatic rings.

These initial attacks lead to a cascade of further oxidation reactions, breaking the molecule into smaller fragments such as anilines and phenols, which are then further oxidized to organic acids and eventually mineralized. acs.org For example, in a Fenton-like process, Fe²⁺ catalyzes the decomposition of H₂O₂ to generate •OH radicals, which then degrade the dye. acs.org

Kinetic Studies of Chemical and Biological Degradation Processes

The efficiency of degradation is quantified through kinetic studies, which measure the rate of disappearance of the parent compound.

Photochemical and Thermal Decomposition: The thermal decomposition of similar azo compounds, like 4,4′-azobis(4-cyanopentanoic acid), follows first-order kinetics. researchgate.net The rate is highly dependent on temperature, with reported activation energies around 132-134 kJ mol⁻¹. researchgate.netrsc.org

Advanced Oxidation Processes: The degradation of azo dyes by various AOPs, including sonolysis and Fenton-based methods, is often successfully described by pseudo-first-order kinetics. nih.govacs.orgmdpi.com The rate constant depends on factors such as the initial dye concentration, catalyst loading, pH, and the intensity of the energy source (e.g., ultrasound power). nih.govacs.orgmdpi.com

Biological Degradation: The enzymatic decolorization of azo dyes can also be modeled kinetically. For some dyes, the process follows Michaelis-Menten kinetics, allowing for the determination of parameters like Kₘ and Vₘₐₓ. nih.gov In more complex biological systems like sequencing batch reactors, decolorization has been observed to follow apparent first-order kinetics, sometimes with distinct phases corresponding to different degradation mechanisms. nih.gov

| Degradation Method | Typical Kinetic Model | Key Findings & Rate Constants | Reference |

| Thermal Decomposition | First-Order | Eₐ ≈ 132-134 kJ mol⁻¹ for similar azo initiators. | researchgate.netrsc.org |

| SonoFenton | Apparent First-Order | 99% decolorization of an azo dye within 75 min under optimal conditions. | nih.gov |

| Photocatalysis (AOP) | Pseudo-First-Order | Degradation efficiency increases with catalyst loading and decreases with higher initial dye concentrations. | acs.org |

| Laccase-Mediated | Michaelis-Menten | For Acid Orange 67, Kₘ = 0.49 mM and Vₘₐₓ = 189 mmol/min/mg. | nih.gov |

| Anaerobic/Aerobic SBR | Apparent First-Order | Decolorization rates vary, with diazo dyes showing different kinetic profiles than monoazo dyes. | nih.gov |

Mechanochemical Reactivity and Transformation

The study of the mechanochemical reactivity of "Benzenesulfonic acid, 4,4'-azobis-" is an emerging area of interest. While direct research on the mechanochemical transformations of this specific compound is limited, valuable insights can be drawn from studies on related aromatic azo compounds and aryl sulfonic acids. The application of mechanical force, typically through grinding or ball milling, can induce chemical reactions in the solid state, often leading to unique reactivity compared to traditional solution-based methods.

Based on the known reactivity of its constituent functional groups, "Benzenesulfonic acid, 4,4'-azobis-" could potentially undergo several mechanochemical transformations:

Isomerization of the Azo Group: The central azo (-N=N-) linkage is known to undergo cis-trans isomerization upon the application of mechanical force. This has been demonstrated for azobenzene and its derivatives, where ultrasonication or grinding can induce the conversion between the more stable trans isomer and the cis isomer. This transformation can alter the molecular geometry and, consequently, the material's bulk properties.

Cleavage of the Azo Group: More intense mechanical force could lead to the cleavage of the azo bond, resulting in the formation of radical species. These highly reactive intermediates could then participate in a variety of subsequent reactions, leading to the formation of new C-N or N-N bonds.

Reactions Involving the Sulfonic Acid Groups: The sulfonic acid (-SO₃H) groups are also susceptible to mechanochemical reactions. Studies on other aromatic sulfonic acids, such as 1,5-naphthalene disulfonic acid, have shown that mechanochemical treatment, particularly in the presence of reducing agents like magnesium or calcium, can lead to the degradation of the sulfonic acid moiety. nih.gov This could involve desulfonation, where the -SO₃H group is removed from the aromatic ring.

Solid-State Polymerization or Oligomerization: The reactive species generated from the cleavage of the azo bond or transformations of the sulfonic acid groups could potentially lead to solid-state polymerization or oligomerization, forming larger molecules.

To illustrate the potential mechanochemical reactivity of "Benzenesulfonic acid, 4,4'-azobis-", the following tables summarize findings from studies on related compounds.

Table 1: Mechanochemical Isomerization of Azobenzene Derivatives

| Compound | Mechanochemical Method | Transformation | Reference |

| Azobenzene centered in a poly(methyl acrylate) polymer | Ultrasound-induced mechanical force | cis to trans isomerization | nih.gov |

Table 2: Mechanochemical Degradation of Aromatic Sulfonic Acids

| Compound | Mechanochemical Conditions | Observed Reaction | Reference |

| 1,5-Naphthalene disulfonic acid | Grinding with Mg or Ca metal | Gradual degradation and, under certain conditions, combustion-like reactions leading to almost complete removal of the pollutant. | nih.gov |

Table 3: Mechanochemical Halogenation of Azobenzenes

| Substrate | Reagent | Catalyst | Mechanochemical Method | Product | Reference |

| Unsymmetrically substituted azobenzenes | N-halosuccinimides (NXS) | Pd(OAc)₂ (in some cases) | Neat or liquid-assisted grinding | ortho-halogenated azobenzenes | nih.gov |

These findings suggest that the mechanochemical treatment of "Benzenesulfonic acid, 4,4'-azobis-" could be a viable method for inducing chemical transformations that are difficult to achieve through conventional means. Further research is needed to explore the specific mechanochemical reactivity of this compound and to fully understand the underlying transformation mechanisms.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.gov For azobenzene (B91143) derivatives, DFT calculations are crucial for understanding their reactivity and electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for predicting how a molecule will interact with other molecules, particularly in noncovalent interactions. dtic.mil The MEP map indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For Benzenesulfonic acid, 4,4'-azobis-, the MEP would show negative potential around the sulfonate groups (SO₃H) and the nitrogen atoms of the azo group, indicating these are likely sites for electrophilic attack or hydrogen bonding. The benzene (B151609) rings would exhibit regions of both positive and negative potential. researchgate.netresearchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more reactive. For azobenzene derivatives, the HOMO-LUMO gap can be influenced by substituents on the benzene rings. researchgate.net

Table 1: Calculated DFT Properties for a Representative Azobenzene Derivative This table presents representative data for a substituted azobenzene, as specific values for Benzenesulfonic acid, 4,4'-azobis- were not available in the searched literature. The trends are expected to be similar.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -2.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. These methods are particularly useful for elucidating complex reaction pathways. For azobenzene and its derivatives, a key reaction is the photoisomerization between the trans and cis isomers. aip.org Ab initio molecular dynamics (AIMD) simulations can trace the geometric and electronic changes that occur during this process. researchgate.net

Studies on azobenzene have shown that photoisomerization can occur through two main pathways: a rotation of the phenyl rings around the N=N bond or an inversion mechanism involving the bending of one of the C-N=N angles. nih.govacs.org Ab initio calculations, such as Complete Active Space Self-Consistent Field (CASSCF) and Møller-Plesset perturbation theory (MP2), have been employed to determine the potential energy surfaces for these pathways and identify the transition states and intermediates involved. aip.orgacs.org These studies generally support a rotation mechanism for the S1 (nπ*) photoisomerization. aip.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com By simulating the motions of atoms and molecules over time, MD can reveal information about conformational changes and intermolecular interactions. For Benzenesulfonic acid, 4,4'-azobis-, MD simulations can be used to understand its flexibility and how it interacts with solvent molecules or other molecules in a condensed phase.

Modeling of Spectroscopic Properties and Experimental Data Correlation

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent density functional theory (TD-DFT) is a common method used to model the absorption spectra of azobenzene derivatives. rochester.edurochester.edu These calculations can predict the wavelengths of maximum absorption (λmax) for the characteristic n→π* and π→π* transitions of the azo group. researchgate.net

By comparing the computationally predicted spectra with experimental data, researchers can validate their theoretical models and gain a deeper understanding of the electronic transitions. nih.gov For Benzenesulfonic acid, 4,4'-azobis-, computational modeling could predict how the sulfonate groups affect the absorption spectrum compared to unsubstituted azobenzene. The results of these simulations can help to understand the color of the compound and its photo-switching properties. nih.gov

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Representative Azobenzene Derivative This table presents representative data for a substituted azobenzene, as specific values for Benzenesulfonic acid, 4,4'-azobis- were not available in the searched literature. The trends are expected to be similar.

| Transition | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) |

|---|---|---|

| n→π* | ~450 | ~440 |

Prediction of Redox Potentials and Mechanistic Pathways (e.g., Electrochemical Schemes of Squares)

The redox properties of azobenzenes are important for their application in areas like energy storage. nih.gov Computational methods can be used to predict the redox potentials of these compounds and to elucidate the mechanisms of their electrochemical reactions. The reduction of azobenzenes typically proceeds in two reversible one-electron steps. nih.gov

The "electrochemical scheme of squares" is a thermodynamic cycle that can be used to analyze the relationship between the redox potentials and the pKa values of a molecule in its different redox states. For Benzenesulfonic acid, 4,4'-azobis-, this scheme could be used to understand how the protonation state of the sulfonate groups affects the reduction potentials of the azo group. DFT calculations can be used to compute the energies of the different species in the scheme of squares, allowing for the prediction of the redox potentials and pKa values. Studies on quinone derivatives, which have some similarities to azobenzenes in their redox behavior, have shown that substituents can have a significant effect on the redox potential. researchgate.net For Benzenesulfonic acid, 4,4'-azobis-, the electron-withdrawing nature of the sulfonate groups is expected to make the reduction of the azo group more favorable.

Advanced Material Science and Chemical Engineering Principles

Application in Photoresponsive Materials based on Azo Isomerization Mechanisms

The core of Benzenesulfonic acid, 4,4'-azobis- is the azobenzene (B91143) unit, a chromophore renowned for its photochromic properties. wikipedia.orgresearchgate.net Azobenzene and its derivatives can undergo a reversible isomerization between two geometric forms: a thermally stable trans (E) isomer and a metastable cis (Z) isomer. wikipedia.orgnih.gov This transformation, triggered by light, forms the basis for a wide array of photoresponsive materials. researchgate.netacs.org

The trans-to-cis isomerization is typically induced by irradiation with ultraviolet (UV) light, corresponding to the π-π* electronic transition of the molecule. wikipedia.orgresearchgate.net The reverse process, cis-to-trans isomerization, can be triggered by visible light (corresponding to the n-π* transition) or can occur thermally in the dark. wikipedia.orgaip.org This light-induced switching leads to significant changes in molecular geometry—the trans form is nearly planar, while the cis form has a bent structure. nih.gov

This molecular-level change in shape and dipole moment can be harnessed to alter the macroscopic properties of a material. nih.govucla.edu When azobenzene derivatives are incorporated into polymers, thin films, or other materials, their isomerization can influence properties such as refractive index, color, and physical shape. aip.orgucla.edutandfonline.com For instance, the photoisomerization of azobenzene derivatives in polymeric thin films has been demonstrated by monitoring changes in absorption spectra and refractive index. aip.org This capability is exploited in applications like optical data storage, molecular switches, and light-controlled actuators. acs.orgrsc.org The kinetics of the isomerization process can be tuned by altering the chemical substituents on the azobenzene core. nih.govacs.org

Chemical Principles in Sensor Design Employing Azobis Chromophores

The distinct optical properties of azobenzene isomers make them excellent candidates for use as chromophores in chemical sensors. nih.govnih.gov The principle behind these sensors is that the interaction of an analyte with the azobenzene unit can influence its electronic structure and, consequently, its absorption spectrum or the equilibrium between its isomers. nih.govnih.gov

Azobenzene-based systems have been developed for sensing a variety of analytes, including ions and changes in environmental conditions like humidity. nih.govnih.gov For example, a chemosensor for monophosphate anions was developed using a 2,2'-dihydroxyazobenzene-Zn(II) complex, which functions as an 'on-off' type fluorimetric sensor. nih.gov

In another application, thin films composed of azobenzene/acid binary systems have been shown to act as highly sensitive and reversible colorimetric humidity sensors. nih.gov The color of the film changes in response to humidity levels, a phenomenon that is rapid and tunable. nih.gov The sensing mechanism in these devices can be monitored through changes in optical, spectroscopic, and even electrical properties, allowing for multimodal detection. rsc.org The development of such sensors showcases the potential for creating rewritable data devices and smart materials based on the responsive nature of the azobis chromophore. rsc.org

Supramolecular Assemblies and Non-Covalent Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. beilstein-journals.org Azobenzene derivatives are valuable building blocks in supramolecular chemistry due to their defined shape, electronic properties, and responsiveness to external stimuli like light. beilstein-journals.org The ability of the azo group to isomerize allows for the light-controlled assembly and disassembly of larger supramolecular structures. beilstein-journals.org These non-covalent interactions, which include hydrogen bonding, π–π stacking, and halogen bonding, are crucial in directing the self-assembly of molecules into complex and functional architectures. rsc.org

Halogen bonding is a highly directional and specific non-covalent interaction between a polarized halogen atom (the halogen bond donor) and a Lewis basic site (the halogen bond acceptor). rsc.orgbeilstein-journals.orgnih.govnih.gov This interaction has emerged as a powerful tool in crystal engineering and the design of supramolecular materials. rsc.orgacs.org

In the context of azobis derivatives, halogen bonding can be introduced by incorporating halogen atoms (e.g., fluorine, chlorine, bromine, iodine) into the molecular structure. beilstein-journals.orgnih.gov For instance, symmetrical, highly fluorinated azobenzenes bearing an iodine substituent have been shown to be effective supramolecular building blocks. beilstein-journals.orgnih.gov These molecules can form halogen bonds with neutral acceptors, like pyridyl nitrogens. rsc.org

The strength of the halogen bond increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. mdpi.com Studies on 4,4'-Azobis(halopyridinium) derivatives have demonstrated their capacity as strong, multidentate halogen-bond donors. nih.gov The interaction is highly directional, with the R–X···Y angle being close to 180°. rsc.org The selectivity of halogen bonding is notable; for example, in azobispyridines, the halogen bond preferentially forms with the more basic and sterically accessible pyridine (B92270) nitrogen over the azo nitrogen. rsc.org This precise control over intermolecular interactions allows for the rational design of complex, photoactive supramolecular systems. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Benzenesulfonic acid, 4,4'-azobis- | - |

| 4,4'-Azobis(4-cyanovaleric acid) | ACVA |

| 2,2'-Azobis(isobutyronitrile) | AIBN |

| 2,2'-Azobis(2-amidinopropane) dihydrochloride | V-50 |

| 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride | - |

| Vinyl monomer | - |

| Polystyrene | - |

| Thiocarbonylthio compound | - |

| 2,2'-dihydroxyazobenzene | - |

| 4,4'-Azobis(halopyridinium) | - |

| Azobispyridine | - |

| Nitrogen | - |

| Zinc | - |

| Monophosphate | - |

| Fluorine | - |

| Chlorine | - |

| Bromine | - |

This table lists all chemical compounds and substances referred to in this article.

Host-Guest Chemistry with Macrocyclic Receptors

Host-guest chemistry, a central field in supramolecular chemistry, involves the formation of unique structural complexes between a larger "host" molecule and a smaller "guest" molecule. Macrocyclic hosts, such as calixarenes, cyclodextrins, and cucurbiturils, are particularly significant due to their pre-organized cavities that can selectively bind guest molecules through non-covalent interactions. The structural features of these hosts, including their size, shape, and the nature of their internal and external surfaces, dictate their binding affinity and selectivity for specific guests. Aromatic azo compounds, including derivatives of Benzenesulfonic acid, 4,4'-azobis-, are of interest as guests due to their unique electronic and structural properties, which can be modulated upon inclusion within a host macrocycle.

The binding of a guest molecule within a host is driven by a combination of weak intermolecular forces, including hydrogen bonding, van der Waals forces, hydrophobic interactions, and dipole-dipole interactions. The study of these interactions provides fundamental insights into molecular recognition and is crucial for the development of functional supramolecular systems.

Calixarenes

Calixarenes are cup-shaped macrocycles that can be functionalized to create specific binding pockets. Research has shown that calixarenes containing azo fragments can form stable host-guest complexes. For instance, a bis-azo adduct of a calixarene (B151959) synthesized in a cone configuration has been studied for its ability to form 1:1 complexes with rhodamine dyes. The formation and structure of these complexes were confirmed using various analytical techniques, including UV-VIS spectrometry, fluorescence, and both 1D and 2D NMR spectroscopy. In one such system, 2D NMR (ROESY) analysis revealed cross-peaks between the aromatic protons of the calixarene host and the protons of the guest dye, unambiguously proving the formation of a host-guest complex.

Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them highly effective hosts for a wide range of nonpolar guest molecules in aqueous solutions. The inclusion of guest molecules within the CD cavity can significantly alter their physicochemical properties, such as solubility and stability.

While specific studies on the inclusion of Benzenesulfonic acid, 4,4'-azobis- with cyclodextrins are not extensively documented, research on analogous azobenzene derivatives provides significant insights. A study on the inclusion complexes of β-cyclodextrin (β-CD) with 4-hydroxyazobenzene and 4-aminoazobenzene (B166484) revealed that the nature of the substituent on the azobenzene guest plays a critical role in the structure and assembly of the resulting supramolecular aggregate. X-ray analysis showed that the β-CD/4-hydroxyazobenzene complex forms head-to-head dimers, which then assemble into a linear supramolecular structure. In contrast, the β-CD/4-aminoazobenzene complex assembles into a wave-type aggregate under similar conditions. This demonstrates the high degree of structural control exerted by the guest molecule in the self-assembly process.

| Host-Guest System | Guest Molecule | Key Findings | Reference |

| Calixarene-Dye | Rhodamine 6G | Formation of a 1:1 host-guest complex confirmed by 2D NMR. | |

| β-Cyclodextrin-Azobenzene | 4-hydroxyazobenzene | Forms head-to-head dimers leading to a linear supramolecular assembly. | |

| β-Cyclodextrin-Azobenzene | 4-aminoazobenzene | Forms a wave-type supramolecular aggregate. |

Cucurbit[n]urils